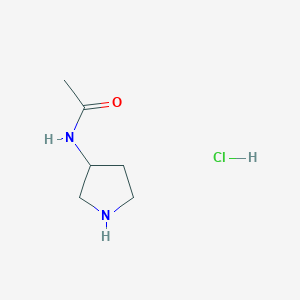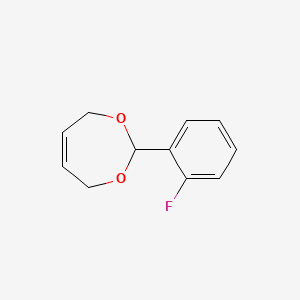
2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine
描述
The compound “2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile” is a chemical compound with the molecular formula C11H7FN2O and a molecular weight of 202.19 . It’s stored in a dry, sealed environment at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, the synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid was reported in a study .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Fluorodeschloroketamine, an analogue of ketamine where the chlorine group has been replaced by fluorine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile” is a solid at room temperature .科学研究应用
Anticancer Activity
The compound has been synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde . According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50/TGI values of 15.72/50.68 μM . This suggests that it could be used in the development of new anticancer drugs .
Pharmacokinetics Prediction
The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates that the compound could have potential applications in drug development and pharmacokinetics prediction .
Antibacterial and Antifungal Activity
The compound has been shown to exhibit biological activity against certain types of bacteria and fungi. This suggests that it could be used in the development of new antibacterial and antifungal agents.
Neuropharmacological Potential
Chemical Modification
The possibility of extensive chemical modification of the compound to obtain various classes of condensed and non-condensed derivatives suggests that it could be used in the development of new synthetic agents with biological activity .
Hybrid-Pharmacophore Approach
The use of thiazole/thiazolidinone derivatives in the context of the “hybrid-pharmacophore” approach made it possible to obtain many existing drugs and compounds in the preclinical research stages . This suggests that the compound could be used in the development of new drugs using the hybrid-pharmacophore approach .
安全和危害
The safety data sheet for 2-Fluorophenyl isocyanate, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
未来方向
属性
IUPAC Name |
2-(2-fluorophenyl)-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-6-2-1-5-9(10)11-13-7-3-4-8-14-11/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKUVLLEECHYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




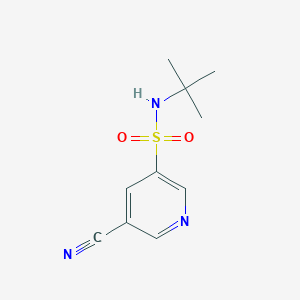
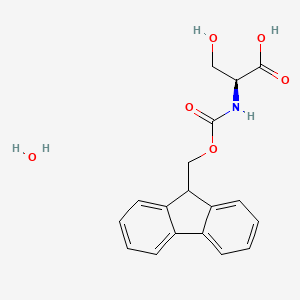
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

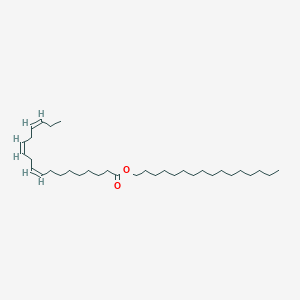

![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)



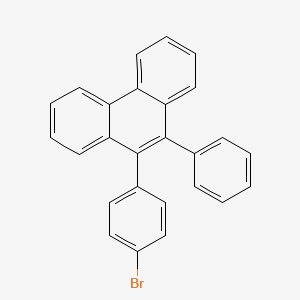
![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
